

# Early-Phase Clinical Trial Data for Pozdeutinurad: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Pozdeutinurad |           |  |  |
| Cat. No.:            | B15554382     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pozdeutinurad (formerly AR882) is a potent and selective inhibitor of the urate transporter 1 (URAT1) under development for the treatment of gout.[1][2] By blocking URAT1 in the kidneys, Pozdeutinurad increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] Elevated sUA is a key factor in the pathogenesis of gout, a painful inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints. [2] This technical guide summarizes the available early-phase clinical trial data for Pozdeutinurad, focusing on its efficacy and safety profile, and details the methodologies of the key clinical studies.

### **Mechanism of Action**

**Pozdeutinurad** exerts its therapeutic effect by inhibiting the URAT1 transporter located in the proximal tubules of the kidneys.[3] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4] By selectively blocking this transporter, **Pozdeutinurad** promotes the excretion of uric acid in the urine, leading to a reduction in sUA levels.[3] This mechanism of action is distinct from that of xanthine oxidase inhibitors (e.g., allopurinol), which reduce the production of uric acid.[3]





Click to download full resolution via product page

Caption: Mechanism of Action of **Pozdeutinurad**.

# **Early-Phase Clinical Trial Data**

The clinical development program for **Pozdeutinurad** includes Phase 1 and Phase 2 studies designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

## Phase 2 Clinical Trial (AR882-203)

#### Foundational & Exploratory





A key early-phase study is the Phase 2 trial (AR882-203), which assessed the efficacy and safety of **Pozdeutinurad** in patients with tophaceous gout.[5][6]

The AR882-203 study was a six-month, randomized, global, 1:1:1 study involving 42 patients with subcutaneous tophi.[5][6]

- Patient Population: Patients with tophaceous gout were enrolled. The mean baseline sUA among participants ranged from 9.1 to 9.6 mg/dL.[6] Patients were either inadequately controlled on a urate-lowering therapy (ULT) with sUA > 6.0 mg/dL or were ULT naïve with sUA ≥ 7.0 mg/dL.[7]
- Treatment Arms:
  - Pozdeutinurad 75 mg once daily
  - **Pozdeutinurad** 50 mg once daily in combination with allopurinol (up to 300mg)
  - Allopurinol (up to 300mg) once daily[6]
- Study Duration: The initial treatment period was six months, with subsequent 6-month extension phases.[8]
- Endpoints:
  - Primary Efficacy Endpoint: Change in sUA at 3 months.
  - Secondary Endpoints: Complete resolution of at least one target tophus with no new or progressing tophi, and safety and tolerability.[6]
- Assessments:
  - Serum uric acid levels were evaluated monthly.[6]
  - Tophi were measured using calipers every 4 weeks.
  - Dual-Energy Computed Tomography (DECT) was used to quantify urate crystal volume at baseline and 6 months.[6]



• Safety and tolerability were assessed throughout the study.[6]



Click to download full resolution via product page



Caption: AR882-203 Study Workflow.

The AR882-203 study demonstrated significant efficacy of **Pozdeutinurad** in reducing sUA levels and resolving tophi.

Table 1: Serum Uric Acid (sUA) Levels in the AR882-203 Study[6][9]

| Treatment Group                      | Baseline sUA<br>(mg/dL) | Median sUA at 3<br>Months (mg/dL) | Median sUA at 12<br>Months (mg/dL)  |
|--------------------------------------|-------------------------|-----------------------------------|-------------------------------------|
| Pozdeutinurad 75 mg                  | 9.1 - 9.6               | 4.5                               | 3.9                                 |
| Pozdeutinurad 50 mg<br>+ Allopurinol | 9.1 - 9.6               | 4.7                               | 4.4                                 |
| Allopurinol                          | 9.1 - 9.6               | 6.1                               | 4.0 (with Pozdeutinurad 75mg added) |

Table 2: Proportion of Patients Achieving Target sUA Levels at 3 Months in the AR882-203 Study[9]

| Treatment Group                      | % Patients with sUA < 6 mg/dL | % Patients with sUA < 5<br>mg/dL |
|--------------------------------------|-------------------------------|----------------------------------|
| Pozdeutinurad 75 mg                  | 86%                           | 64%                              |
| Pozdeutinurad 50 mg +<br>Allopurinol | 77%                           | 69%                              |
| Allopurinol                          | 46%                           | 23%                              |

Table 3: Efficacy in Treatment-Naïve vs. Refractory Patients at 12 Months[7]



| Treatment Group<br>(Refractory<br>Patients)      | Mean Decrease in sUA | Complete Tophus<br>Resolution | Reduction in Urate<br>Crystal Burden |
|--------------------------------------------------|----------------------|-------------------------------|--------------------------------------|
| Pozdeutinurad 75 mg                              | 49%                  | 43%                           | -17.4 cm <sup>3</sup>                |
| Pozdeutinurad 75 mg<br>+ Allopurinol             | 61%                  | 57%                           | -20.1 cm <sup>3</sup>                |
| Treatment Group<br>(Treatment-Naïve<br>Patients) | Mean Decrease in sUA | Complete Tophus<br>Resolution | Reduction in Urate<br>Crystal Burden |
| Pozdeutinurad 75 mg                              | 54%                  | 33%                           | -0.92 cm <sup>3</sup>                |
| Pozdeutinurad 75 mg<br>+ Allopurinol             | 74%                  | -                             | -0.03 cm <sup>3</sup>                |

Long-term treatment with **Pozdeutinurad**, both as monotherapy and in combination with allopurinol, was well-tolerated.[8] Treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity.[8] Importantly, no elevations in serum creatinine were observed, and **Pozdeutinurad** monotherapy did not show clinically significant liver function abnormalities. [8][10]

## **Ongoing and Future Studies**

Based on the promising results from the Phase 2 program, **Pozdeutinurad** has advanced to pivotal Phase 3 trials.

## **Phase 3 Clinical Trial (REDUCE 1)**

The REDUCE 1 study is a twelve-month, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **Pozdeutinurad**.

- Patient Population: The study is expected to enroll approximately 750 gout patients, including those with tophi.
- Treatment Arms:



- Pozdeutinurad 50 mg
- Pozdeutinurad 75 mg
- Placebo
- Primary Endpoint: Reduction of sUA by month six.
- Secondary Endpoints: Tophi and flare reduction.

#### Conclusion

The early-phase clinical trial data for **Pozdeutinurad** are encouraging, demonstrating its potential as a potent and well-tolerated oral treatment for gout. The significant and sustained reduction in serum uric acid levels, coupled with the resolution of tophi, suggests that **Pozdeutinurad** could be a valuable therapeutic option for patients with gout, including those with tophaceous disease. The ongoing Phase 3 program will further delineate the efficacy and safety profile of this promising URAT1 inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Arthrosi Presents Positive Long-Term Safety and Efficacy Data for Pozdeutinurad (AR882) at the European Alliance of Associations for Rheumatology (EULAR) Congress 2025 [prnewswire.com]
- 2. arthrosi.com [arthrosi.com]
- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arthrosi Presents Positive Long-Term Safety and Efficacy Data for Pozdeutinurad (AR882) at the European Alliance of Associations for Rheumatology (EULAR) Congress 2025 -BioSpace [biospace.com]



- 6. Arthrosi Presents Positive Phase 2 Data for AR882 at the European Alliance of Associations for Rheumatology (EULAR) Congress 2024 [prnewswire.com]
- 7. Efficacy of Pozdeutinurad (AR882) in Treatment Naïve and Suboptimally Treated Gouty Arthritis with Tophi - ACR Meeting Abstracts [acrabstracts.org]
- 8. EULAR Abstract Archive [scientific.sparx-ip.net]
- 9. arthrosi.com [arthrosi.com]
- 10. arthrosi.com [arthrosi.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Data for Pozdeutinurad: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15554382#early-phase-clinical-trial-data-for-pozdeutinurad]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com